molecular formula C10H12N2S2 B11767841 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol

5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B11767841
M. Wt: 224.4 g/mol
InChI Key: GVBQBFBBOSSRFW-UHFFFAOYSA-N
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Description

5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with ethyl and methyl substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol typically involves cyclization reactions. Common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These reactions often start with 2-halo derivatives and sulfur-containing reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.

    Reduction: This can lead to the formation of thiol or thioether derivatives.

    Substitution: Commonly involves nucleophilic substitution at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with biological targets, such as enzymes and receptors. The compound’s thiol group can participate in redox reactions, influencing oxidative processes in the organism . Additionally, its heterocyclic structure allows it to interact with nucleic acids and proteins, potentially modulating their functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-benzimidazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
  • 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione

Uniqueness

5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the thiol functionality, allows for diverse chemical modifications and potential biological activities .

Properties

Molecular Formula

C10H12N2S2

Molecular Weight

224.4 g/mol

IUPAC Name

5-ethyl-2,6-dimethyl-3H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C10H12N2S2/c1-4-7-5(2)14-10-8(7)9(13)11-6(3)12-10/h4H2,1-3H3,(H,11,12,13)

InChI Key

GVBQBFBBOSSRFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=S)NC(=N2)C)C

Origin of Product

United States

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